6-chloro-N-ethylpyridazine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6-chloro-N-ethylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
6-chloro-N-ethylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-N-ethylpyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-ethylpyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-chloro-N-ethylpyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
6-chloro-N-ethylpyridine-3-carboxamide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Contains an additional chlorine atom on the phenyl ring.
6-chloro-2-ethyl-3-methylpyridine: Similar structure but with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazine ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-ethylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUIAKOLYRNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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